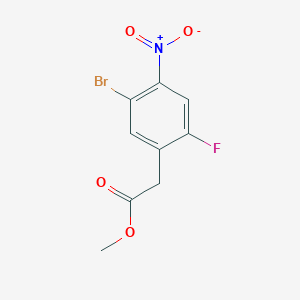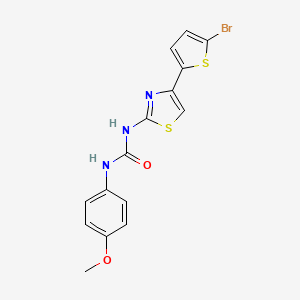
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule containing several functional groups including a pyrazole ring, an oxadiazole ring, a carboxamide group, and a methoxy group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization . The exact method would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and oxadiazole rings suggests that the compound could have a planar structure, while the methoxy and carboxamide groups could introduce some steric hindrance .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The oxadiazole ring could also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide and methoxy groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
- Compounds similar to N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been synthesized and characterized for various properties. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were further converted into pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antiallergic and Antidepressant Activities
- Compounds structurally related to the specified chemical have demonstrated potential in antiallergic and antidepressant activities. For example, Huang et al. (1994) synthesized derivatives that showed promising antiallergic effects, with specific compounds demonstrating potent anti-allergic activity (Huang, Kuo, Wang, Ishii, & Nakamura, 1994). Similarly, Abdel-Aziz et al. (2009) reported the antidepressant and anticonvulsant activities of pyrazole derivatives (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009).
Potential in Cancer Treatment
- Research has also indicated the potential of these compounds in cancer treatment. For instance, Kumar and Mashelker (2007) synthesized novel 1,2,4‐Oxadiazole heterocyclic compounds with expectations of improved hypertensive activity (Kumar & Mashelker, 2007). Additionally, Deady et al. (2003) found that certain carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar, were potent cytotoxins against various cancer cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antibacterial and Antimicrobial Properties
- Furthermore, these compounds have shown efficacy in antibacterial and antimicrobial applications. Aghekyan et al. (2020) synthesized and tested novel 1,3,4-Oxadiazoles for their antibacterial activity (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Other Applications
- In other studies, compounds with a similar structure have been explored for their use in corrosion inhibition, as reported by Chetouani et al. (2005) (Chetouani, Hammouti, Benhadda, & Daoudi, 2005), and for their potential use in treating tuberculosis, as demonstrated by Ahsan et al. (2012) (Ahsan, Samy, Jain, Dutt, Khalilullah, & Nomani, 2012).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the parasites causing leishmaniasis and malaria . These parasites are transmitted through the bite of sandflies and mosquitoes, respectively .
Mode of Action
The compound interacts with the parasites at a molecular level, inhibiting their growth and replication .
Biochemical Pathways
The compound affects several biochemical pathways within the parasites, leading to their death . These pathways include those involved in the parasites’ metabolism, replication, and survival .
Result of Action
The result of the compound’s action is the death of the parasites, leading to the resolution of the diseases they cause . This includes leishmaniasis, a disease that can cause skin sores, and malaria, a disease that can cause fever, chills, and flu-like illness .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors These may include the presence of other drugs, the patient’s health status, and the specific strain of the parasite
properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O3/c1-7-5-9(20(3)17-7)12-15-16-13(23-12)14-10(21)8-6-19(2)18-11(8)22-4/h5-6H,1-4H3,(H,14,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQJABRTPFQILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CN(N=C3OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

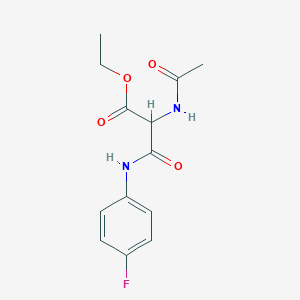
![5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2779393.png)
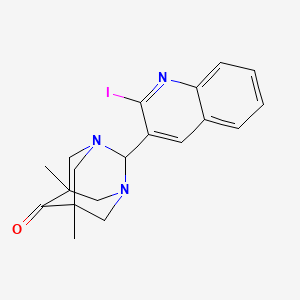
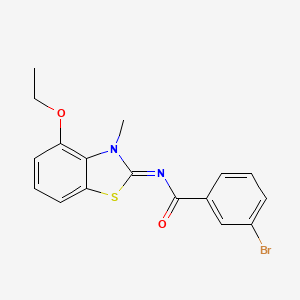
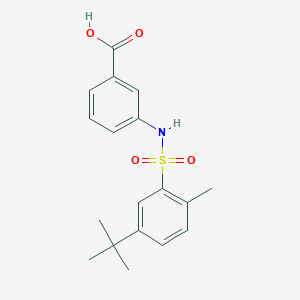
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2779400.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2779403.png)
![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]triazole](/img/structure/B2779404.png)
![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide](/img/structure/B2779406.png)
![1,3-Thiazol-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2779407.png)
![ethyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779408.png)
![3-[(2,5-Dimethylphenyl)methyl]-8-(3-imidazolylpropyl)-1,7-dimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779409.png)
